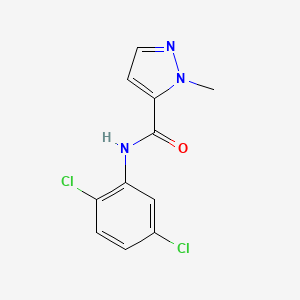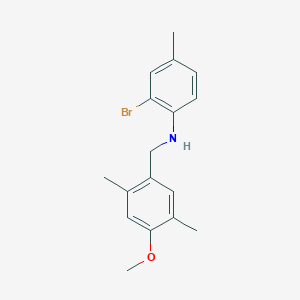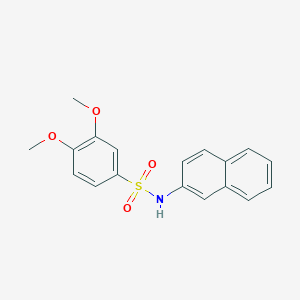![molecular formula C16H15FN2O3 B5770150 N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide, also known as AFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AFA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mécanisme D'action
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide is not fully understood. However, it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO). In addition, this compound has been shown to reduce the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) and is a marker of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have consistent and reproducible effects in animal models of inflammation, pain, and fever. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a painkiller, particularly for chronic pain conditions. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues. Overall, this compound has significant potential as a therapeutic agent and is an important area of research for the future.
Méthodes De Synthèse
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide involves the reaction of 4-aminoacetophenone with 4-fluorophenol in the presence of an acid catalyst. The resulting product is then acetylated using acetic anhydride to obtain this compound. The purity of the compound can be further improved using recrystallization techniques.
Applications De Recherche Scientifique
N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema and adjuvant-induced arthritis. This compound has also been shown to have analgesic effects in animal models of pain, including the hot plate test and the writhing test. In addition, this compound has been shown to have antipyretic effects in animal models of fever.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11(20)18-13-4-6-14(7-5-13)19-16(21)10-22-15-8-2-12(17)3-9-15/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVVHRWISFYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)
![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)


![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5770123.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B5770125.png)
![1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)


![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)
![isopropyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5770162.png)

![4-[(4-phenoxyphenyl)sulfonyl]morpholine](/img/structure/B5770179.png)